4-Hydroxy-7-methylquinoline-2-carboxylic acid

Description

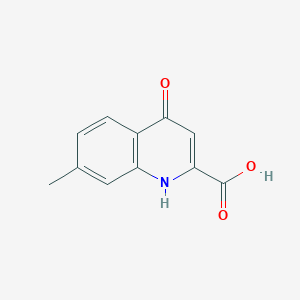

4-Hydroxy-7-methylquinoline-2-carboxylic acid is a heterocyclic compound featuring a quinoline backbone substituted with a hydroxyl group at position 4, a methyl group at position 7, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol (CAS: 492-27-3) . The presence of both hydroxyl and carboxylic acid groups enhances its polarity, influencing solubility and reactivity in biological systems.

Properties

IUPAC Name |

7-methyl-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-7-8(4-6)12-9(11(14)15)5-10(7)13/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKHRCOPMVPBJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621556 | |

| Record name | 7-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36303-30-7 | |

| Record name | 7-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dehydrogenation of 4-Keto Tetrahydroquinoline Precursors

One classical approach to prepare 4-hydroxyquinoline derivatives involves the dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline compounds. This method is well-documented in patent US2558211A and involves the following key steps:

- Starting Material : 4-keto-1,2,3,4-tetrahydroquinoline derivatives, which can be substituted at various positions, including the 7-methyl group.

- Catalyst : Palladium black is used as the catalyst in the presence of a hydrogen acceptor such as fumaric acid or nitrobenzene.

- Reaction Conditions : The mixture is refluxed in water or aqueous acetone for several hours (typically 4 to 10 hours).

- Isolation : After completion, the reaction mixture is made alkaline to dissolve the 4-hydroxyquinoline compound, filtered to remove the catalyst, then acidified to precipitate the product.

- Purification : Recrystallization from appropriate solvents (e.g., methanol) yields pure 4-hydroxyquinoline derivatives.

Example : The preparation of 4-hydroxy-6-methoxyquinoline was achieved by refluxing 4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline with fumaric acid and palladium black in water, followed by alkaline treatment and acid precipitation, yielding approximately 95% of the product.

This method is adaptable for the synthesis of this compound by starting from the corresponding 4-keto-7-methyl-1,2,3,4-tetrahydroquinoline precursor.

BiCl3-Catalyzed Microwave-Assisted Green Synthesis

A modern, greener synthetic route involves the condensation of β-enaminones with diethyl malonate catalyzed by bismuth(III) chloride (BiCl3) under microwave irradiation:

- Starting Materials : β-enaminones and diethyl malonate.

- Catalyst : BiCl3, a non-toxic, environmentally friendly Lewis acid catalyst.

- Reaction Conditions : Microwave irradiation for 5 to 13 minutes in ethanol solvent.

- Mechanism : The reaction proceeds via condensation to form 4-hydroxy-2-quinolone analogues, which can be modified to yield this compound derivatives.

- Workup : After reaction completion, ethanol is added, and the catalyst is recovered by filtration. The product is purified by crystallization.

This method offers advantages of rapid reaction times, high yields, and environmentally benign conditions without the use of hazardous reagents.

Multi-Step Synthesis from 6-Bromoisatin

A detailed synthetic route to 7-hydroxyquinoline-4-carboxylic acid, closely related to the target compound, involves several steps starting from 6-bromoisatin:

- Step 1 : Rearrangement of 6-bromoisatin with pyruvic acid and sodium hydroxide at 100 °C to form 7-bromoquinoline-2,4-carboxylic acid.

- Step 2 : Elimination reaction in nitrobenzene to obtain 7-bromoquinoline-4-carboxylic acid.

- Step 3 : Esterification to form 7-bromoquinoline-4-carboxylic acid methyl ester.

- Step 4 : Amination and subsequent diazotization to introduce the 7-hydroxy group.

- Step 5 : Hydrolysis of the methyl ester to yield 7-hydroxyquinoline-4-carboxylic acid.

This method is advantageous due to the use of relatively inexpensive and readily available starting materials, avoidance of highly toxic reagents, and suitability for scale-up production.

Alkylation and Functional Group Modification Approaches

Additional methods involve alkylation reactions on quinoline derivatives bearing hydroxy and carboxylate groups:

- Methylation of hydroxyquinoline carboxylates using methyl iodide in the presence of bases like triethylamine or stronger bases (NaH, K2CO3) has been reported.

- These reactions can selectively methylate oxygen or nitrogen atoms on the quinoline ring, allowing for the synthesis of various derivatives related to this compound.

- Characterization is typically confirmed by NMR, elemental analysis, and X-ray crystallography.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The dehydrogenation approach using palladium catalysts is classical and reliable for producing 4-hydroxyquinoline derivatives with various substituents, including methyl groups at position 7.

- The BiCl3-catalyzed microwave method represents a significant advancement toward sustainable chemistry, reducing reaction times and hazardous waste.

- The multi-step synthesis from 6-bromoisatin provides a practical route for large-scale production with cost-effective starting materials and avoids toxic reagents.

- Alkylation methods allow for further functionalization of the hydroxyquinoline core, enabling the synthesis of derivatives for biological evaluation.

- Purification typically involves recrystallization, and product identities are confirmed by melting point, NMR, and elemental analysis.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-7-methylquinoline-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

4-Hydroxy-7-methylquinoline-2-carboxylic acid has shown promise in biological research:

- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antimicrobial activity. For instance, certain derivatives have been found to selectively target resistant cancer cells while sparing normal fibroblasts, showcasing their potential as anticancer agents .

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, which can lead to therapeutic applications in treating diseases caused by enzyme dysfunctions.

Pharmaceutical Development

The compound serves as a lead structure for the development of new pharmaceuticals:

- Anticancer Agents : Research has demonstrated that modifications to the quinoline structure can enhance cytotoxicity against cancer cell lines. For example, benzylidene derivatives of 4-hydroxyquinolines have been correlated with selective toxicity towards certain cancer cells compared to standard treatments like doxorubicin .

- Neuroprotective Agents : Kynurenic acid, a metabolite related to 4-hydroxyquinoline compounds, has been identified as a potential neuroprotective agent, further expanding the therapeutic scope of these compounds .

Dyes and Pigments

The chemical structure of this compound allows it to be utilized in the production of dyes and pigments:

- Colorants : Derivatives of this compound are employed in various industrial applications due to their vibrant colors and stability under different conditions .

Fine Chemicals Production

The compound is also used in synthesizing fine chemicals due to its versatility as a building block for more complex heterocyclic compounds:

- Synthetic Intermediates : Its ability to participate in various chemical reactions makes it valuable for creating intermediates used in pharmaceuticals and agrochemicals.

Case Studies

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and leading to bacterial cell death . In cancer research, its derivatives are studied for their ability to interfere with cell signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-hydroxy-7-methylquinoline-2-carboxylic acid and its analogs:

Key Observations:

Methoxy substitution (e.g., 7-methoxyquinoline-4-carboxylic acid) significantly increases lipophilicity, favoring membrane permeability in drug design .

Functional Group Influence: The carboxylic acid at C2 in the target compound contrasts with analogs like 8-hydroxy-2-methylquinoline-7-carboxylic acid (carboxylic acid at C7), which exhibits distinct biological roles, such as photosynthesis inhibition . Hydroxyl vs. Methoxy: Hydroxyl groups enhance hydrogen bonding, while methoxy groups improve metabolic stability .

The absence of the 7-methyl group in 4-hydroxy-2-quinolincarboxylic acid correlates with higher water solubility, making it preferable for aqueous-phase applications .

Biological Activity

4-Hydroxy-7-methylquinoline-2-carboxylic acid (also known as 4-HMQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline core structure, which is known for its ability to interact with various biological targets. The molecular formula is , and it possesses both hydroxyl and carboxylic acid functional groups, enhancing its solubility and reactivity.

Biological Activities

The biological activities of 4-HMQCA have been investigated across several studies, revealing its potential in various therapeutic applications:

- Antiviral Activity : Research indicates that derivatives of quinoline compounds, including 4-HMQCA, exhibit potent inhibitory effects against Hepatitis B Virus (HBV) replication. In vitro studies demonstrated that these compounds can significantly reduce viral load at concentrations as low as 10 µM .

- Anticancer Properties : Several studies have highlighted the cytotoxic effects of 4-HMQCA on various cancer cell lines. For instance, derivatives showed selective toxicity towards doxorubicin-resistant colon adenocarcinoma cells compared to normal fibroblasts, indicating potential for targeted cancer therapy .

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties. In vitro assays using the DPPH method revealed moderate antioxidant activity, with IC50 values ranging from 0.8 to 2.49 mg/mL, suggesting its potential role in mitigating oxidative stress .

The mechanism of action for 4-HMQCA involves multiple pathways:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in viral replication and cancer cell proliferation. This inhibition can disrupt critical biological processes, leading to reduced cell viability.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the cytotoxicity observed in cancer cells may be linked to the generation of ROS, which can induce cellular stress and apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Observation | Reference |

|---|---|---|

| Antiviral | Inhibition of HBV replication at 10 µM | |

| Anticancer | Selective toxicity against resistant cells | |

| Antioxidant | Moderate activity with IC50 values of 0.8-2.49 mg/mL |

Case Study: Antiviral Efficacy

In a study focused on the antiviral properties of quinoline derivatives, 4-HMQCA was found to significantly inhibit HBV replication through molecular docking simulations and experimental validation. The study concluded that structural modifications could enhance its efficacy against viral infections .

Case Study: Cancer Cell Cytotoxicity

A comparative analysis involving various derivatives of 4-HMQCA demonstrated that certain modifications led to enhanced cytotoxicity against cancer cell lines such as MCF-7 and KB-V1. The compounds exhibited IC50 values in the range of nanomolar concentrations, indicating strong anti-proliferative effects .

Q & A

Q. What are the recommended laboratory synthesis methods for 4-Hydroxy-7-methylquinoline-2-carboxylic acid?

A common approach involves hydrolyzing ester precursors under controlled conditions. For example, ethyl 4-bromo-7-methoxyquinoline-2-carboxylate can undergo hydrolysis to yield carboxylic acid derivatives, with reaction parameters (pH, temperature, and solvent) carefully optimized to prevent side reactions . Researchers should monitor reaction progress using TLC or HPLC and purify the product via recrystallization or column chromatography.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key methods include:

- Melting point analysis : Compare experimental values (e.g., 277–280°C for analogous quinoline-carboxylic acids) with literature data .

- Spectroscopy : Use -NMR and -NMR to verify functional groups (e.g., hydroxyl, methyl, carboxylic acid) and aromatic proton environments .

- Chromatography : Employ HPLC with UV detection to assess purity (>95% recommended for biological assays) .

Q. What are the solubility properties and storage conditions for this compound?

The compound is sparingly soluble in water and DMSO, requiring pre-dissolution in polar aprotic solvents for biological assays . Store at 4°C under an inert atmosphere (e.g., argon) to prevent oxidation or moisture absorption, as quinoline derivatives are prone to degradation under ambient conditions .

Advanced Research Questions

Q. How can synthesis yields be optimized during scale-up under reflux conditions?

Optimize reaction parameters systematically:

- Catalyst screening : Test bases (e.g., NaOH, KOH) or transition-metal catalysts to accelerate hydrolysis .

- Solvent selection : Use high-boiling solvents (e.g., DMF or ethylene glycol) to maintain reflux stability.

- Purification : Employ gradient elution in column chromatography to isolate high-purity batches. Validate yield improvements using mass balance calculations .

Q. How should contradictions in spectroscopic data (e.g., NMR shifts) between synthesized batches be resolved?

- Cross-validation : Use complementary techniques like X-ray crystallography (for solid-state structure) and high-resolution mass spectrometry (HRMS) to confirm molecular weight .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies caused by solvent effects or tautomerism .

- Impurity profiling : Analyze byproducts via LC-MS to rule out side reactions .

Q. What strategies are effective for studying metal coordination complexes with this compound?

- Potentiometric titration : Determine stability constants of metal-ligand complexes (e.g., with Cu, Fe) in aqueous or mixed-solvent systems .

- Spectroscopic analysis : Use UV-Vis, EPR, or FTIR to identify binding modes (e.g., carboxylate vs. hydroxyl coordination) .

- Biological assays : Evaluate enhanced antimicrobial activity of metal complexes compared to the free ligand .

Q. How can researchers evaluate the compound’s biological activity, such as antimicrobial effects?

- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution methods .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methyl, methoxy groups) and compare bioactivity trends .

- Mechanistic studies : Use fluorescence microscopy to assess membrane disruption or reactive oxygen species (ROS) generation in bacterial cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.